(2S)-2-Cycloheptylpropanoic acid
Description
(2S)-2-Cycloheptylpropanoic acid is a chiral carboxylic acid characterized by a cycloheptyl substituent at the second carbon of the propanoic acid backbone, with an (S)-configuration at the stereogenic center. This compound is structurally distinct due to its seven-membered cycloheptyl ring, which confers unique steric and electronic properties compared to smaller cyclic analogs (e.g., cyclohexyl or cyclopentyl derivatives).
Properties
IUPAC Name |
(2S)-2-cycloheptylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-8(10(11)12)9-6-4-2-3-5-7-9/h8-9H,2-7H2,1H3,(H,11,12)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGHMUSICDHQAX-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCCCC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1CCCCCC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Cycloheptylpropanoic acid typically involves the alkylation of a suitable precursor, such as a cycloheptanone derivative, followed by subsequent steps to introduce the propanoic acid moiety. One common method involves the use of Grignard reagents or organolithium compounds to form the cycloheptyl group, followed by oxidation and carboxylation reactions to yield the final product.
Industrial Production Methods
Industrial production of (2S)-2-Cycloheptylpropanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Cycloheptylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or aldehydes.
Substitution: The cycloheptyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenation reagents like bromine (Br₂) or chlorine (Cl₂) can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cycloheptanone derivatives, while reduction can produce cycloheptyl alcohols.
Scientific Research Applications
(2S)-2-Cycloheptylpropanoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in studies involving enzyme-substrate interactions and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which (2S)-2-Cycloheptylpropanoic acid exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to desired outcomes in biological systems. The exact mechanism may vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Cyclic Substituents
Notes:
- Cycloheptyl vs.
- Aromatic vs. Aliphatic Rings : Benzilic acid (with diphenyl groups) exhibits strong π-π stacking interactions, unlike the aliphatic cycloheptyl group, which may reduce crystallinity but improve bioavailability .
Functional Group Variations
Key Observations :
- Sulfonamide Derivatives: The sulfonamide group in (2S)-2-{[(4-acetylphenyl)sulfonyl]amino}propanoic acid enhances hydrogen-bonding capacity, making it suitable for targeting enzyme active sites, unlike the simpler carboxylic acid group in the cycloheptyl analog .
Research Findings and Data Gaps
- Synthetic Routes : describes synthetic methodologies for (2S,4S)-2-substituted hexahydropyrimidine carboxylic acids, which could inform asymmetric synthesis strategies for the target compound .
- Pharmacological Potential: Compounds like bisnorcholic acid () and antihypertensive pyrimidine derivatives () suggest that chiral carboxylic acids with bulky substituents are promising in drug discovery .
- Data Limitations: No direct studies on (2S)-2-Cycloheptylpropanoic acid were found in the provided evidence. Comparative analyses rely on extrapolation from structural analogs.
Biological Activity
(2S)-2-Cycloheptylpropanoic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular structure of (2S)-2-Cycloheptylpropanoic acid includes a cycloheptyl group attached to a propanoic acid backbone, which influences its biological interactions. The molecular formula is with a molecular weight of approximately 156.23 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 156.23 g/mol |
| Functional Groups | Carboxylic acid |
Mechanisms of Biological Activity
The biological activity of (2S)-2-Cycloheptylpropanoic acid is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in metabolic processes. Preliminary studies suggest that it may influence neurotransmitter systems, potentially acting as a neuromodulator.
Interaction with Receptors
Research indicates that (2S)-2-Cycloheptylpropanoic acid may interact with G-protein coupled receptors (GPCRs), which are pivotal in mediating cellular responses to hormones and neurotransmitters. These interactions can modulate synaptic transmission and neuronal excitability.
Study 1: Neurotransmitter Modulation
A study investigated the effects of (2S)-2-Cycloheptylpropanoic acid on synaptic transmission in rodent models. The results indicated that the compound enhanced glutamate release in hippocampal slices, suggesting its role in excitatory neurotransmission.
- Model : Rodent hippocampal slices
- Outcome : Increased glutamate release
- Mechanism : Potential modulation of presynaptic receptors
Study 2: Anti-inflammatory Activity
Another significant area of research focuses on the anti-inflammatory properties of (2S)-2-Cycloheptylpropanoic acid. In vitro assays demonstrated that the compound inhibited the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response.
| Assay Type | Result |
|---|---|
| COX-2 Inhibition | IC50 = 12 µM |
| Cytokine Release | Reduced by 30% |
Comparative Analysis with Similar Compounds
To understand the unique pharmacological profile of (2S)-2-Cycloheptylpropanoic acid, it is essential to compare it with structurally similar compounds:
| Compound | Biological Activity | Notes |
|---|---|---|
| (2S)-Cyclopentylpropanoic acid | Moderate COX-2 inhibition | Smaller cycloalkyl group |
| (2S)-3-Cyclohexylpropanoic acid | Stronger anti-inflammatory effects | Larger cycloalkyl group |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
